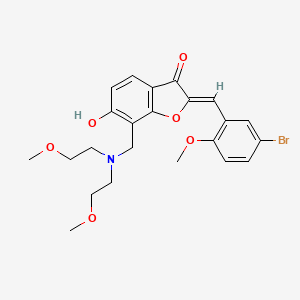

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

The compound “(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one” is a synthetic benzofuran derivative characterized by a complex substitution pattern. Its core structure consists of a benzofuran-3(2H)-one scaffold with the following key substituents:

- Position 2: A (5-bromo-2-methoxybenzylidene) group, which introduces a conjugated double bond (Z-configuration) and contributes steric bulk and electronic effects due to the bromine and methoxy substituents.

- Position 6: A hydroxyl group, enabling hydrogen-bonding interactions.

However, its specific pharmacological profile remains understudied compared to structurally related analogs.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrNO6/c1-28-10-8-25(9-11-29-2)14-18-19(26)6-5-17-22(27)21(31-23(17)18)13-15-12-16(24)4-7-20(15)30-3/h4-7,12-13,26H,8-11,14H2,1-3H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUGJQLYJMNITP-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core structure with several functional groups that contribute to its biological activity. The presence of the bis(2-methoxyethyl)amino group enhances its solubility and may influence its interaction with biological targets.

Biological Activity Overview

Benzofuran derivatives are known for a range of biological activities:

- Cytotoxicity : Many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : They have been shown to reduce pro-inflammatory cytokines and inhibit pathways such as NF-κB.

The mechanisms through which (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one exerts its biological effects include:

- Inhibition of Cytokine Production : Studies indicate that this compound can significantly reduce levels of tumor necrosis factor (TNF) and interleukin (IL)-1 in macrophages, suggesting a potent anti-inflammatory action .

- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage in cells .

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer potential of benzofuran derivatives, (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one was tested against various cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. Flow cytometry analysis confirmed the induction of apoptosis through increased levels of ROS and activation of caspases 3 and 7 .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammatory markers in vitro. Macrophage cells treated with the compound showed decreased levels of TNF and IL-1, highlighting its potential as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

Enzyme Inhibition

Research has identified benzofuran derivatives as promising candidates for enzyme inhibition. Specifically, studies have highlighted their potential as inhibitors of alkaline phosphatase (AP), an enzyme involved in various physiological processes, including bone mineralization and dephosphorylation of biomolecules. The compound's structural analogs have shown significant inhibitory activity against AP, suggesting a pathway for developing therapeutic agents targeting related diseases .

Table 1: Summary of Enzyme Inhibition Studies on Benzofuran Derivatives

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 1 | Alkaline Phosphatase | Non-competitive | 15.4 | |

| Compound 2 | Tyrosinase | Competitive | 12.8 | |

| Compound 3 | Alkaline Phosphatase | Mixed-type | 20.0 |

Tyrosinase Inhibition

Tyrosinase is crucial in melanin production, making it a target for skin-related therapies. Studies have shown that aurone derivatives, including those related to the compound , exhibit inhibitory effects on tyrosinase activity. This property may lead to applications in treating hyperpigmentation disorders and developing cosmetic products aimed at skin lightening .

Antioxidant Activity

Benzofuran compounds have been evaluated for their antioxidant properties. The presence of hydroxyl groups is believed to enhance their ability to scavenge free radicals, potentially leading to protective effects against oxidative stress-related diseases. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various benzofuran derivatives, including the compound of interest, to evaluate their biological activities. The synthesized compounds were subjected to assays measuring their inhibitory effects on alkaline phosphatase and tyrosinase. The results indicated that modifications on the benzofuran scaffold significantly influenced their inhibitory potency, with specific substitutions enhancing activity .

Case Study 2: Computational Studies

Molecular dynamics simulations have been employed to assess the binding affinities of benzofuran derivatives with target enzymes. These studies provide insights into the dynamic interactions between the compounds and their biological targets, aiding in the rational design of more potent inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the biological and physicochemical properties of the target compound, a comparative analysis with three structurally related benzofuran derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Findings

Impact of Bromination: Bromination at position 5 (target compound, compound 5, and 7) is associated with reduced cytotoxicity compared to non-brominated precursors . However, compound 5 retains significant cytotoxicity, suggesting that the diethylaminoethoxy group may counterbalance bromine’s attenuating effects.

Substituent Effects on Activity: The bis(2-methoxyethyl)aminomethyl group in the target compound and its chloro analog enhances solubility but may reduce membrane permeability compared to compound 5’s diethylaminoethoxy group, which balances polarity and lipophilicity. The Z-configuration in the target compound likely optimizes spatial alignment of the benzylidene group for target binding, a critical factor in activity that distinguishes it from analogs with alternative geometries.

Antifungal Potential: Compound 5’s antifungal activity implies that the target compound’s bromine and methoxy groups may confer similar properties. However, the absence of a diethylaminoethoxy moiety—a feature linked to membrane penetration—may necessitate structural optimization for comparable efficacy.

Chloro vs. Bromo Substituents :

The chloro analog differs electronically (less electronegative) and sterically (smaller van der Waals radius) from the target compound’s bromo group. This could alter target affinity or metabolic stability, though direct comparisons are lacking.

Mechanistic Considerations

- The 6-hydroxy group in the target compound and its analogs may participate in hydrogen bonding with biological targets, a feature critical for activity in benzofuran derivatives .

- The methoxy groups in the benzylidene moiety (target compound) could enhance lipid solubility, improving tissue distribution compared to hydroxylated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one?

- Methodological Answer : The synthesis typically involves a multi-step process:

Core formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with 5-bromo-2-methoxybenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene intermediate .

Functionalization : Introduction of the bis(2-methoxyethyl)aminomethyl group via Mannich reaction, using bis(2-methoxyethyl)amine and formaldehyde in a polar aprotic solvent (e.g., DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the (Z)-isomer .

- Key Parameters : Reaction temperature (60–80°C), stoichiometry of aldehyde:benzofuran (1:1.2), and base selection to minimize side reactions .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzylidene proton at δ 7.8–8.2 ppm, hydroxy group at δ 10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₉H₃₅BrNO₇) .

- X-ray Crystallography : For unambiguous confirmation of the (Z)-configuration and dihedral angles of the benzylidene moiety .

Q. What are the preliminary biological assays recommended for this compound?

- Methodological Answer :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Dose-Response Curves : Use 3–5 log-fold concentrations to establish efficacy thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar benzofuran derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) using analogs from and .

- Data Normalization : Account for assay variability by standardizing protocols (e.g., cell passage number, incubation time) .

- Molecular Docking : Model interactions with target proteins (e.g., topoisomerase II) to explain divergent activities .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .

- Light/Temperature Sensitivity : Store samples under UV light (λ = 254 nm) or at 37°C to assess photodegradation/thermal stability .

- Prodrug Design : Mask the hydroxy group with acetyl/prodrug moieties to enhance metabolic stability .

Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

- Methodological Answer :

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Western Blotting : Quantify apoptosis markers (e.g., Bcl-2, Bax) and DNA damage response proteins (γH2AX) .

- Reactive Oxygen Species (ROS) Assays : Use DCFH-DA probe to measure oxidative stress induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.